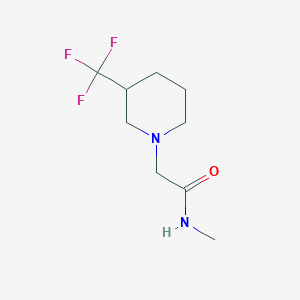
Ethyl 2-(1-ureidocyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-ureidocyclohexyl)acetate is likely an organic compound, given its composition . It’s probably a derivative of ethyl acetate, which is a colorless liquid with a characteristic sweet smell .
Synthesis Analysis
While specific synthesis methods for this compound are not available, ethyl acetate, a related compound, is typically produced via the esterification of ethanol and acetic acid . This reaction is catalyzed by concentrated sulphuric acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Lossen Rearrangement and Urea Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement process for synthesizing ureas from carboxylic acids, demonstrating good yields without racemization under milder conditions. This method is environmentally friendly and cost-effective (Thalluri et al., 2014).
Analytical and Environmental Applications
- Water Analysis : Ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction method is developed for determining tetracyclines in water samples using high-performance liquid chromatography. This demonstrates ethyl acetate's role in enhancing extraction efficiencies (Du et al., 2014).
- Biotechnological Production : Ethyl acetate is an environmentally friendly solvent with potential in biotechnological production. Yeasts like Pichia anomala and Kluyveromyces marxianus can convert sugar into ethyl acetate with high yield, offering a sustainable alternative to petrochemical processes (Löser et al., 2014).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Pharmaceutical Compounds : Ethyl acetate is used in the synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showing potential in the discovery of new nonsteroidal anti-inflammatory drugs (Costa et al., 2012).
Bioenergy and Biofuels
- Biodiesel Production : Ethyl acetate is utilized in the lipase-catalyzed preparation of biodiesel from crude oils like jatropha, karanj, and sunflower, demonstrating high yields and efficient conversion processes (Modi et al., 2007).
Industrial and Synthetic Chemistry
- Ethyl Acetate Production in Yeasts : The enzyme responsible for ethyl acetate production in yeasts has been identified, facilitating the development of biobased ethyl acetate production and improved brewing strains (Kruis et al., 2017).
- Reactive Distillation Process : Ethyl acetate synthesis via reactive distillation, a combination of reaction and separation in a single distillation column, shows potential for increased conversion and improved selectivity (Kenig et al., 2001).
Eigenschaften
IUPAC Name |
ethyl 2-[1-(carbamoylamino)cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-16-9(14)8-11(13-10(12)15)6-4-3-5-7-11/h2-8H2,1H3,(H3,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAIQFMCXMOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

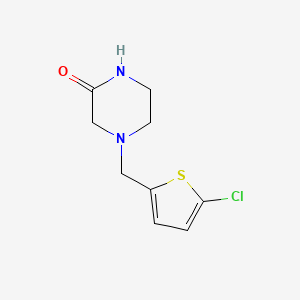
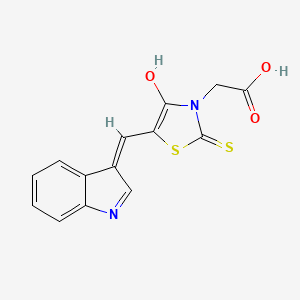
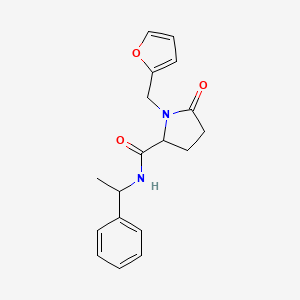
![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoline](/img/structure/B2450928.png)

![N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2450931.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2450932.png)
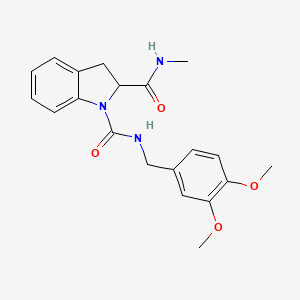

![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2450936.png)
![2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2450937.png)
![3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2450942.png)
![N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2450943.png)
